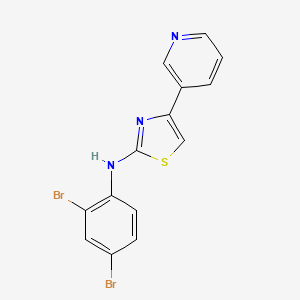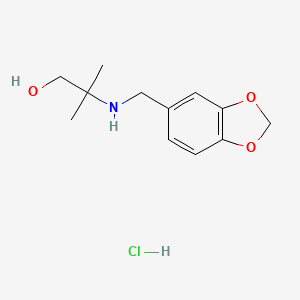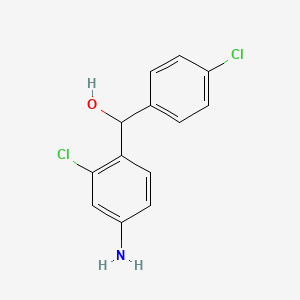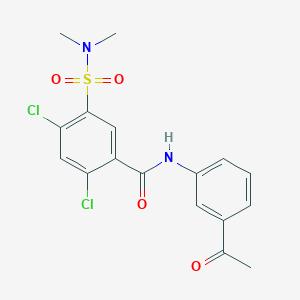![molecular formula C26H39N5O B6039850 [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone](/img/structure/B6039850.png)
[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with azocane and cyclohexylpiperazine moieties, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the azocane and cyclohexylpiperazine groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or tool for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone
- [3-(Morpholin-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone exhibits unique structural features that may confer distinct biological and chemical properties. Its azocane moiety, in particular, may influence its binding interactions and overall stability, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[3-(azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O/c32-26(30-19-17-29(18-20-30)22-11-5-4-6-12-22)25-23(31-16-10-7-13-24(31)27-25)21-28-14-8-2-1-3-9-15-28/h7,10,13,16,22H,1-6,8-9,11-12,14-15,17-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQTEBAVFYCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(N=C3N2C=CC=C3)C(=O)N4CCN(CC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[5-bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B6039768.png)
![4-(3-{1-[(5-cyclohexyl-2-thienyl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6039791.png)
![N-[5-[[4-(dimethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6039796.png)

![N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-METHOXYBENZAMIDE](/img/structure/B6039811.png)

![N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6039823.png)

![(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B6039832.png)

![2-methyl-N-[6-oxo-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6039841.png)
![N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6039856.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methylphenyl)acetamide](/img/structure/B6039860.png)
![1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-methylsulfanylethanone](/img/structure/B6039865.png)
